N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound with the molecular formula CHNOS and a molecular weight of 342.4 g/mol. It is classified as an organic compound, specifically an amide, due to the presence of the acetamide functional group. The compound is notable for its structural features, including a dioxoisoindoline moiety and a thioether linkage with a methoxyphenyl group, which may impart unique biological properties.
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves several steps that include the formation of the isoindoline framework followed by functionalization to introduce the thioether and acetamide groups.
Technical details regarding reaction conditions such as temperature, solvents, and catalysts can vary based on the specific synthetic route chosen.
The molecular structure of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide can be represented using various structural formulas:
COc1ccc(SCC(=O)Nc2cccc3c2C(=O)NC3=O)cc1InChI=1S/C17H14N2O4S/c1-20-17(22)13-4-3-5-14(16(13)18(20)23)19-15(21)10-25-12-8-6-11(24-2)7-9-12/h3-9H,10H2,1-2H3,(H,19,21)The compound exhibits a complex arrangement of rings and functional groups that contribute to its chemical behavior and potential biological activity.
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions would involve specific conditions such as pH levels, temperature, and reaction times.
The mechanism of action for N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide in biological systems is not fully elucidated but may involve:
Data from research indicates that compounds structurally related to this compound show significant antioxidant activity compared to standard antioxidants like ascorbic acid .
The physical and chemical properties of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.4 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding the compound's behavior in various environments and applications.
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has potential applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: